
2-Chloro-1,3-difluorobenzene
Overview
Description
2-Chloro-1,3-difluorobenzene (CAS 38361-37-4) is a halogenated aromatic compound with the molecular formula C₆H₃ClF₂ and a molecular weight of 148.54 g/mol . This ortho- and meta-substituted benzene derivative features chlorine and fluorine atoms at positions 2, 1, and 3, respectively. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its electron-deficient aromatic ring and reactivity in cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1,3-difluorobenzene can be synthesized through several methods. One common method involves the diazotization of 2-chloro-1,3-difluoroaniline followed by a Sandmeyer reaction. The diazonium salt intermediate is formed by reacting the aniline derivative with sodium nitrite and hydrochloric acid. This intermediate is then treated with copper(I) chloride to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the direct fluorination of chlorobenzene derivatives using elemental fluorine or other fluorinating agents under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,3-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing effects of the chlorine and fluorine atoms, the compound is less reactive towards electrophilic aromatic substitution compared to benzene.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups makes it more susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para to the fluorine atoms.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce a nitro group.
Sulfonation: Fuming sulfuric acid is employed for sulfonation reactions.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Nitration: 2-Chloro-1,3-difluoro-4-nitrobenzene.
Sulfonation: 2-Chloro-1,3-difluoro-4-sulfonic acid.
Halogenation: 2-Chloro-1,3-difluoro-4-chlorobenzene.
Scientific Research Applications
2-Chloro-1,3-difluorobenzene is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-difluorobenzene in chemical reactions involves the interaction of its electron-deficient aromatic ring with nucleophiles or electrophiles. The chlorine and fluorine atoms withdraw electron density from the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the aromatic ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Chloro-1,3-difluorobenzene and related halogenated benzene derivatives:
Structural and Reactivity Comparisons
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group in 2-Chloro-1,3-Difluoro-4-Nitrobenzene significantly reduces electron density, enhancing electrophilic substitution resistance but facilitating reduction reactions . In contrast, methoxy (5-Chloro-1,3-difluoro-2-methoxybenzene) and ethoxy (5-Bromo-2-ethoxy-1,3-difluorobenzene) groups donate electrons, activating the ring for electrophilic attacks . Halogen Reactivity: Bromine substituents (e.g., 2-Bromo-5-chloro-1,3-difluorobenzene) increase molecular weight and polarizability, improving solubility in nonpolar solvents . Fluorine’s electronegativity induces strong C-F bonds, enhancing thermal stability .
Physical Properties :
- Solubility : Brominated derivatives (e.g., 1,4-Dibromo-2,3-difluorobenzene) exhibit higher solubility in organic solvents like dichloromethane compared to nitro-substituted analogs .
- Melting/Boiling Points : Nitro-substituted compounds (e.g., 2-Chloro-1,3-Difluoro-4-Nitrobenzene) generally have higher melting points due to increased molecular symmetry and intermolecular interactions .
Biological Activity
2-Chloro-1,3-difluorobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of both chlorine and fluorine atoms, imparts distinct chemical properties that influence its biological activity. This article explores the biological mechanisms, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical formula of this compound is CHClF. The molecular structure features a benzene ring with two fluorine atoms and one chlorine atom substituted at specific positions. This substitution pattern affects the compound's reactivity and interaction with biological systems.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The halogen substituents can enhance the compound's ability to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. These interactions may result in the modulation of enzyme activity or receptor binding, which can have downstream effects on cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Cancer Biology : Investigations into its effects on cancer cell lines have revealed that this compound may influence cell proliferation and apoptosis pathways.
- Ion Channel Modulation : The compound's interaction with ion channels has been explored, indicating possible implications for neurological applications.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:
Compound Name | Unique Features | Comparison with this compound |
---|---|---|
2-Chloro-1,4-difluorobenzene | Different substitution pattern | May exhibit different biological activities due to position changes |
1,3-Difluorobenzene | Lacks chlorine atom | Altered reactivity and potential biological interactions |
2-Bromo-1,3-difluorobenzene | Contains bromine instead of chlorine | Differences in reactivity and biological effects due to bromine |
Case Studies
Several case studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
- Cancer Cell Proliferation : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in the viability of cancer cell lines such as MCF-7 and HeLa. The IC50 values were calculated at approximately 25 µM for MCF-7 cells.
- Ion Channel Interaction : Research indicated that this compound modulates ion channel activity in neuronal cells, potentially affecting neurotransmitter release and synaptic transmission.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-1,3-difluorobenzene, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via halogen exchange reactions or electrophilic aromatic substitution. For example, nucleophilic substitution using sodium azide (NaN₃) with precursors like this compound in polar aprotic solvents (e.g., DMF) at 80–100°C yields derivatives such as 2-azido-1,3-difluorobenzene . Optimization involves adjusting reaction time, solvent polarity, and stoichiometry to maximize yield and purity.
- Key Data : Typical yields range from 60–85%, with purity verified via GC-MS or HPLC .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use enclosed systems or local exhaust ventilation to minimize vapor exposure. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Emergency measures for spills involve neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste protocols .
- Key Data : Vapor pressure and flammability data are critical for risk assessments (e.g., boiling point: 130–140°C; flash point: ~40°C) .
Q. How is this compound characterized spectroscopically?
- Methodology :
- NMR : NMR reveals distinct chemical shifts for fluorine atoms at positions 1 and 3 (δ ≈ -110 to -120 ppm). NMR shows coupling patterns for aromatic protons .
- Mass Spectrometry : EI-MS typically displays a molecular ion peak at m/z 164 (C₆H₃ClF₂) with fragment ions corresponding to loss of Cl or F .
Advanced Research Questions
Q. What governs the regioselectivity of electrophilic substitution reactions in this compound?
- Methodology : The electron-withdrawing effects of chlorine and fluorine direct electrophiles to the para position relative to chlorine. Computational studies (DFT) show that the meta position is destabilized due to increased electron density from adjacent fluorine atoms .
- Case Study : Nitration studies reveal >90% para-substitution, validated by X-ray crystallography of derivatives .
Q. How can contradictory reactivity data in halogen-exchange reactions be resolved?
- Methodology : Contradictions often arise from solvent polarity or trace moisture. For example, KI-mediated halogen exchange in DMSO yields inconsistent results due to competing hydrolysis. Controlled anhydrous conditions (e.g., using molecular sieves) improve reproducibility .
- Data Analysis : Kinetic studies show a 30% increase in yield when reactions are performed under inert atmospheres .
Q. What computational models predict the environmental persistence of this compound?
- Methodology : QSAR models estimate a half-life of 150–200 days in soil, driven by low biodegradability and high log (2.8–3.2). Molecular docking studies suggest weak binding to microbial enzymes, explaining slow degradation .
- Validation : Experimental half-life in OECD 301B tests aligns with predictions (180 ± 20 days) .
Q. Tables for Critical Data
Property | Value | Reference |
---|---|---|
Boiling Point | 130–140°C | |
Melting Point | -33°C | |
Density | 1.76 g/cm³ | |
NMR Shift | δ -112 ppm (F1), -118 ppm (F3) | |
log | 2.8–3.2 |
Q. Key Considerations for Experimental Design
- Purity Control : Use redistillation or column chromatography (silica gel, hexane/ethyl acetate) to remove byproducts like dihalogenated impurities .
- Reaction Monitoring : In situ FTIR tracks azide or nitro group formation (e.g., 2100 cm for -N₃) .
- Toxicity Mitigation : Avoid prolonged skin contact; LD₅₀ (rat, oral) = 450 mg/kg .
Properties
IUPAC Name |
2-chloro-1,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZQYBFTOANOJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191719 | |
Record name | Benzene, 2-chloro-1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38361-37-4 | |
Record name | Benzene, 2-chloro-1,3-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038361374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-chloro-1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.